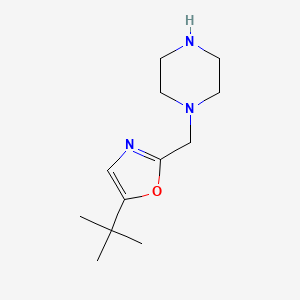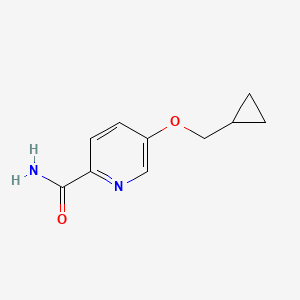
5-(Cyclopropylmethoxy)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclopropylmethoxy)picolinamide is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of picolinamide, featuring a cyclopropylmethoxy group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)picolinamide typically involves the reaction of picolinic acid with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final picolinamide derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(Cyclopropylmethoxy)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the picolinamide to its corresponding amine.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
5-(Cyclopropylmethoxy)picolinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections.
Industry: It is used in the development of new materials with specific properties, such as improved luminescence or stability.
作用機序
The mechanism of action of 5-(Cyclopropylmethoxy)picolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the fungal lipid-transfer protein Sec14p, which is crucial for fungal cell viability . This inhibition disrupts lipid metabolism, leading to antifungal effects. The compound’s structure allows it to bind selectively to fungal proteins, minimizing effects on mammalian cells.
類似化合物との比較
Similar Compounds
Benzamide: Another compound with antifungal properties, targeting similar pathways.
Nicotinamide: Known for its role in biological systems and potential therapeutic applications.
Pyridinecarboxamide: A related compound with various chemical and biological activities.
Uniqueness
5-(Cyclopropylmethoxy)picolinamide is unique due to its specific structural features, such as the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. Its selective inhibition of fungal proteins while sparing mammalian cells makes it a promising candidate for antifungal drug development.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
5-(cyclopropylmethoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)9-4-3-8(5-12-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,13) |
InChIキー |
LQBOWMKFXXGDRA-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=CN=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)
![N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)
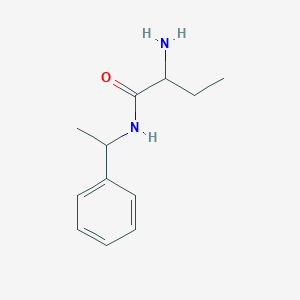

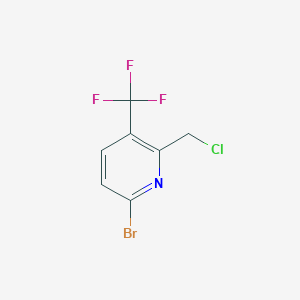


![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
![5-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13651867.png)
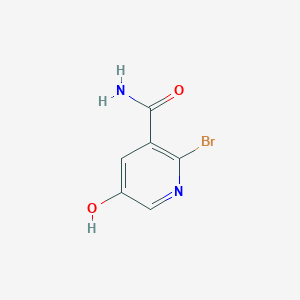
![4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
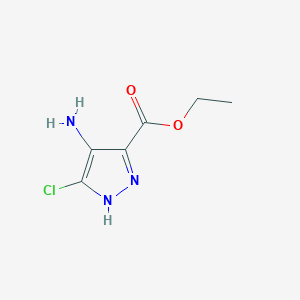
![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B13651889.png)
